molecular formula C25H24N4O B11780000 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Katalognummer: B11780000
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: QIJKJEQOIMRNLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions using phenyl halides and a suitable base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the triazole derivative with an acylating agent such as acetic anhydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Acetamide Derivatives: Compounds with acetamide groups but different aromatic substituents.

Uniqueness

2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of triazole and acetamide functionalities, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C25H24N4O

Molekulargewicht

396.5 g/mol

IUPAC-Name

2-(3,5-diphenyl-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C25H24N4O/c1-3-19-16-10-11-18(2)23(19)26-22(30)17-29-25(21-14-8-5-9-15-21)27-24(28-29)20-12-6-4-7-13-20/h4-16H,3,17H2,1-2H3,(H,26,30)

InChI-Schlüssel

QIJKJEQOIMRNLN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.